2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
Description
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)25-22(28)18-7-5-4-6-17(18)19(24-25)12-21(27)23-13-20(26)15-8-10-16(29-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
IJKPOVUTHMXUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Phthalazine Core Synthesis
The 3-isopropyl-4-oxo-3,4-dihydrophthalazine moiety is synthesized via cyclocondensation of substituted phthalic anhydrides or esters with hydrazine derivatives.
Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes cyclization |
| Solvent | [bmim][OH] | Enhances reaction rate |
| Reaction Time | 10–12 minutes | Prevents byproducts |
Introduction of the Isopropyl Group
The 3-isopropyl substituent is introduced via alkylation or nucleophilic substitution.
Acetamide Side-Chain Synthesis
The N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide side chain is prepared through sequential acylation and coupling reactions.
Stepwise Protocol (Source):
-
Synthesis of 2-(4-Methoxyphenyl)-2-Oxoethylamine :
-
Acetylation with Chloroacetyl Chloride :
Final Amide Coupling
The phthalazine core and acetamide side chain are coupled via nucleophilic acyl substitution.
Coupling Method (Source):
-
Reactants : 3-Isopropylphthalazinone and 2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide.
-
Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF) at room temperature.
-
Yield : 70–85%.
Comparative Catalysts:
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 70–85 |
| DCC/DMAP | THF | 60–72 |
| T3P/NEt₃ | Acetonitrile | 65–78 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR : 1670–1690 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (N–H bend).
-
HRMS : [M+H]+ calculated for C₂₂H₂₃N₃O₄: 393.4; found: 393.4.
Industrial-Scale Optimization
Continuous Flow Reactors
Solvent Recycling
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of phthalazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the phthalazine moiety may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in cancer and microbial metabolism. Preliminary studies suggest that it could interfere with the activity of enzymes such as topoisomerases or kinases, which are crucial for DNA replication and repair processes.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Study : A study on a related phthalazine derivative showed significant inhibition of tumor growth in xenograft models by targeting specific pathways involved in cell proliferation.
- Antimicrobial Effects : Research indicated that related compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the phthalazine structure can enhance efficacy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phthalazine/Phthalazinone Cores
- Compound 12 (): N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structural Differences: Replaces the isopropyl group with a methyl group on the phthalazinone ring. Activity: Demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs) in inflammatory models .
- Compound in : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Structural Differences: Substitutes the phthalazine core with a morpholinone ring. Activity: Reported to exhibit neuroprotective effects in preclinical studies .
Methoxyphenyl-Substituted Acetamides
- Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Structural Differences: Incorporates a cyano-hydrazinylidene group instead of the phthalazine core. Functional Impact: The sulfamoyl group increases polarity, likely reducing cell permeability compared to the target compound. Activity: Showed potent antitumor activity against HT-15 and MCF-7 cell lines (IC₅₀ = 1.8–3.2 µM) .
Compound 18 () :
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Pharmacological Activity Comparison
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, δ ~7.3–8.0 ppm (aromatic protons) and δ ~168–170 ppm (carbonyl carbons) are critical markers .
- Mass Spectrometry : High-resolution ESI/APCI-MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and reaction progress .
Advanced Application : Couple LC-MS/MS for trace impurity profiling or degradation product analysis .
How should researchers design initial bioactivity screens for this compound?
Q. Basic Research Focus
- In Vitro Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
- Target Selectivity : Pair with off-target panels (e.g., kinase or GPCR arrays) to assess specificity .
Methodology : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) and triplicate replicates to ensure reproducibility .
What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl, methoxyphenyl to nitrophenyl) and compare bioactivity .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., DNA topoisomerase II or inflammatory enzymes) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., phthalazinyl carbonyl, methoxyphenyl) driving activity via MOE or Discovery Studio .
Validation : Cross-correlate computational predictions with experimental IC₅₀ values and kinetic binding assays (SPR/ITC) .
How can researchers resolve contradictory bioactivity data across different experimental models?
Q. Advanced Research Focus
- Orthogonal Assays : Validate cytotoxicity findings using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
- Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude batch-specific impurities .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in responsive vs. non-responsive models .
Statistical Approach : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., cell line heterogeneity, assay conditions) .
What computational methods are suitable for modeling the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme-inhibitor complexes) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for analog binding to guide rational design .
Validation : Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
